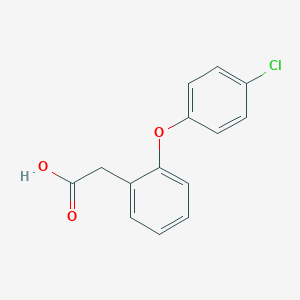
2-(2-(4-氯苯氧基)苯基)乙酸
概述
描述
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is 262.69 . The SMILES string representation of its structure is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . The InChI representation is 1S/C14H11ClO3/c15-11-5-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 397.7±27.0 °C at 760 mmHg, and a flash point of 194.3±23.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学研究应用
Medicinal Chemistry: Anti-inflammatory Activities
Summary of the Application
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” has been studied for its potential anti-inflammatory activities . A series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for this purpose .
Methods of Application or Experimental Procedures
The compounds were synthesized by the condensation of corresponding hydrazide and aromatic aldehydes . The stereochemical behavior of these compounds was studied using proton nuclear magnetic resonance techniques .
Results or Outcomes
The analogs exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assay . Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide showed the highest anti-inflammatory activity relative to diclofenac sodium acid as a reference drug (86% vs. 61% reduction in inflammation post drug administration, respectively) .
安全和危害
属性
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

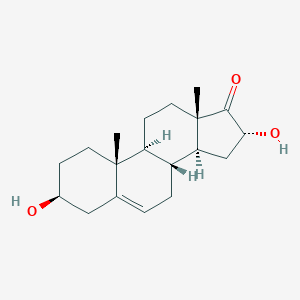
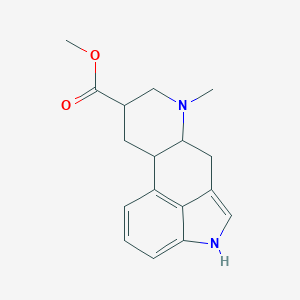
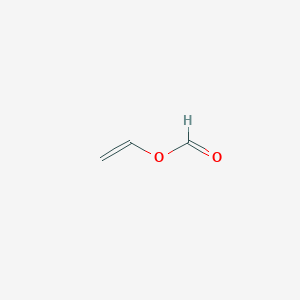
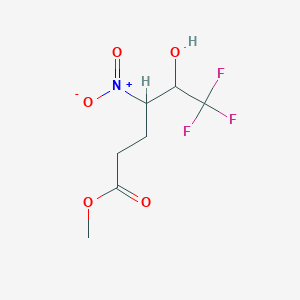
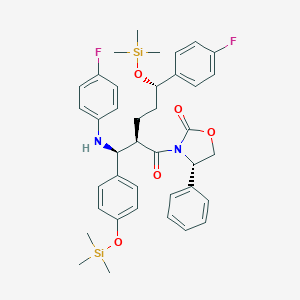
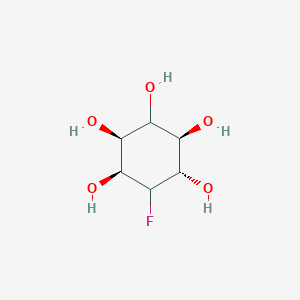
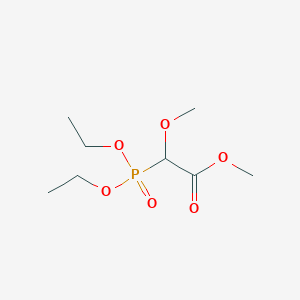
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
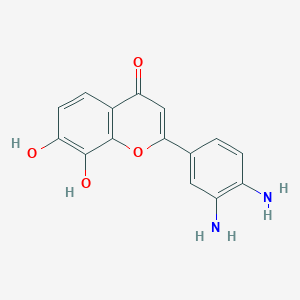
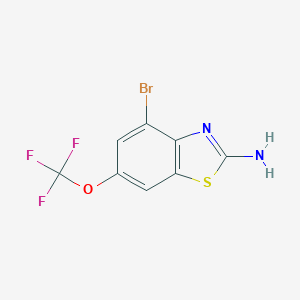
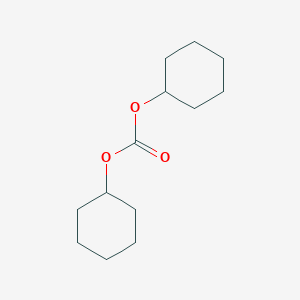
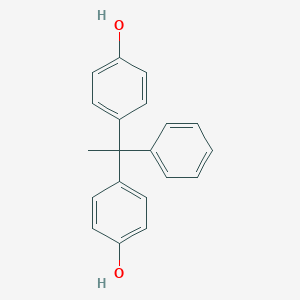
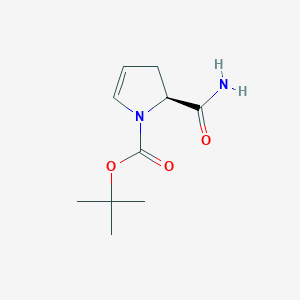
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)